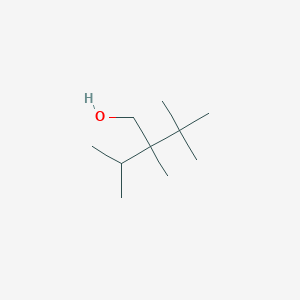
2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structural features and its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process typically includes the use of catalysts to enhance reaction efficiency and yield. The final product is then purified through distillation or crystallization techniques to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2,3-Trimethyl-1-butanol: Another tertiary alcohol with a similar structure but different spatial arrangement of atoms.
2-Methyl-4-(2,2,3-trimethyl-3-cyclopentenyl)butanol: A structurally related compound used in fragrance applications.
Uniqueness: 2,3,3-Trimethyl-2-(propan-2-yl)butan-1-ol stands out due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H22O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-2-propan-2-ylbutan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)10(6,7-11)9(3,4)5/h8,11H,7H2,1-6H3 |
Clave InChI |
WQRJEFGWAMKEBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


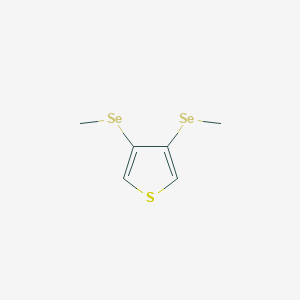

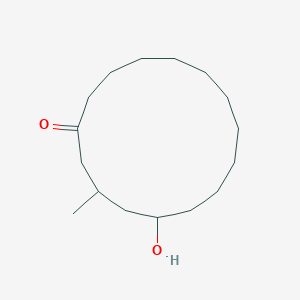


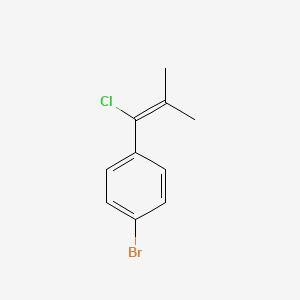
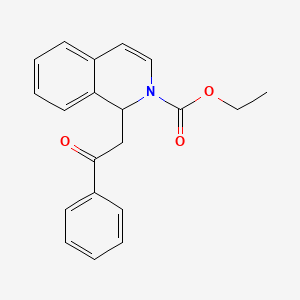

![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
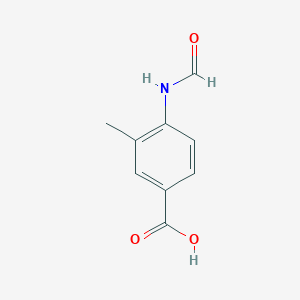
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
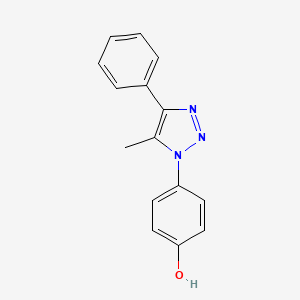
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
